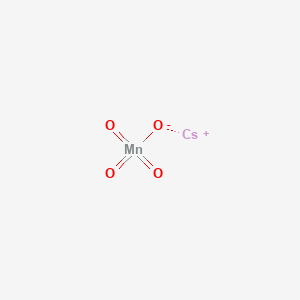

Permanganic acid (HMnO4), cesium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Permanganic acid (HMnO4), cesium salt is a useful research compound. Its molecular formula is CsMnO4 and its molecular weight is 251.841 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Permanganic acid (HMnO4), particularly in its cesium salt form (CsMnO4), is recognized for its strong oxidizing properties and diverse applications in both chemical and biological contexts. This article explores the biological activity of cesium permanganate, focusing on its mechanisms, effects on various biological systems, and potential applications in environmental remediation and pharmaceutical industries.

- Molecular Formula : CsMnO4

- Molecular Weight : 251.841 g/mol

- Density : 1.89 g/cm³

- Solubility : Highly soluble in water, forming a deep purple solution.

Permanganic acid is characterized by its intense color and high reactivity, primarily due to the presence of the permanganate ion (MnO4^-), which can participate in various redox reactions.

The primary mechanism of action for permanganic acid involves its ability to act as a strong oxidizing agent. This capability allows it to donate oxygen atoms and facilitate electron transfer reactions, which are crucial in many biological processes. The oxidation potential of permanganate can lead to the degradation of organic compounds, making it useful in environmental applications such as contaminant remediation.

1. Oxidative Stress and Cellular Impact

Permanganate has been shown to induce oxidative stress in various biological systems. For instance, studies have demonstrated that exposure to permanganate can lead to the inactivation of transferrin, a key protein involved in iron transport. In vitro experiments indicated that a 3:1 molar ratio of permanganate to transferrin resulted in a significant loss of function (74% inhibition) due to oxidative modifications .

2. Effects on Microbial Systems

Permanganate's oxidative properties have been utilized in microbiological studies where it acts as a biocide. Research indicates that permanganate can effectively reduce microbial populations in contaminated environments, making it a valuable tool for water treatment processes.

3. Environmental Remediation

In situ chemical oxidation (ISCO) using permanganate has been extensively studied for the remediation of organic contaminants in soil and groundwater. The compound's ability to oxidize a wide range of pollutants, including trichloroethylene (TCE) and other volatile organic compounds (VOCs), has been documented . The oxidation process leads to the breakdown of these contaminants into less harmful substances.

Case Study 1: Oxidation of Pharmaceuticals

A study investigated the oxidative degradation of amitriptyline, a tricyclic antidepressant, using permanganate under acidic conditions. The results showed that HMnO4 effectively degraded amitriptyline, highlighting its potential application in treating pharmaceutical contaminants in wastewater.

Case Study 2: Corrosion Studies

Research on the corrosion behavior of stellite materials in permanganate media revealed that HMnO4 caused uniform corrosion patterns distinct from other oxidizing agents. This study emphasizes the need for caution when using permanganate in industrial applications involving metal materials.

Data Table: Biological Activities and Applications

Safety and Toxicological Considerations

While cesium permanganate is effective for various applications, safety considerations are paramount. Cesium salts have been associated with reproductive toxicity at certain exposure levels, indicating potential hazards when used improperly . Additionally, permanganic acid can cause skin irritation and serious eye damage upon contact . Proper handling protocols must be established to mitigate these risks.

Future Directions

Research into the biological activity of cesium permanganate continues to evolve, with promising avenues including:

- Enhanced Environmental Applications : Investigating the effectiveness of permanganate in degrading emerging contaminants such as microplastics.

- Pharmaceutical Applications : Exploring its potential as an oxidizing agent for drug development and modification.

- Toxicology Studies : Further studies are needed to fully understand the long-term effects of cesium salts on human health and ecosystems.

Eigenschaften

IUPAC Name |

cesium;permanganate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.Mn.4O/q+1;;;;;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHSACJTONBJGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mn](=O)(=O)=O.[Cs+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsMnO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.841 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13456-28-5 |

Source

|

| Record name | Permanganic acid (HMnO4), cesium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013456285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Permanganic acid (HMnO4), cesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cesium permanganate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.